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Compound of Interest

Compound Name: Antitumor agent-80

Cat. No.: B15581241 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of

Osimertinib, a third-generation, orally active epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI). Osimertinib is highly selective for both EGFR-TKI sensitizing mutations

and the T790M resistance mutation, which are critical in the treatment of non-small cell lung

cancer (NSCLC).[1][2] This document details the absorption, distribution, metabolism, and

excretion (ADME) profile of Osimertinib, supported by quantitative data from preclinical and

clinical studies, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Osimertinib has been extensively characterized in both

preclinical species and humans. The following tables summarize key pharmacokinetic

parameters.

Table 1: Human Pharmacokinetic Parameters of
Osimertinib (80 mg Once Daily)
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Parameter Value Reference

Absorption

Median Time to Maximum

Plasma Concentration (Tmax)
~6 hours [1][3]

Absolute Oral Bioavailability 69.8% [1][4]

Distribution

Volume of Distribution at

Steady State (Vss/F)
918 L [2][3]

Plasma Protein Binding 95% [3]

Metabolism

Primary Metabolic Pathways Oxidation and dealkylation [1]

Primary Metabolizing Enzymes CYP3A4/5 [2][5]

Active Metabolites
AZ5104, AZ7550 (~10% of

parent exposure each)
[2][5]

Excretion

Route of Elimination Feces (68%), Urine (14%) [6]

Unchanged Drug in Excreta ~2% [6]

Elimination

Mean Elimination Half-life (t½) ~48 hours [5][6]

Apparent Oral Clearance

(CL/F)
14.3 L/h [5][6]

Accumulation ~3-fold with once-daily dosing [2][6]

Time to Steady State ~15 days [2][6]

Table 2: Preclinical Pharmacokinetic Parameters of
Osimertinib
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Species
Dose
(mg/kg)

Cmax
(ng/mL)

AUC0-24h
(ng·h/mL)

Brain-to-
Plasma
Ratio

Reference

Mouse 25 (oral) - - - [7]

Rat 5, 8, 10 (oral) - - - [8]

Cynomolgus

Monkey
- - -

Markedly

greater than

other EGFR-

TKIs

[9][10]

Specific Cmax and AUC values for preclinical models are often study-dependent and were not

consistently reported in a comparable format across the reviewed literature.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies.

Below are summaries of typical experimental protocols used in the evaluation of Osimertinib.

In Vivo Pharmacokinetic Studies in Animals
Animal Models: Studies have utilized various animal models, including CD-1 mice, Swiss

athymic nu-nu (nude) mice, SCID mice, and rats.[7][8]

Dosing: Osimertinib is typically dissolved in a vehicle suitable for oral or intravenous

administration. For oral dosing in mice, a common vehicle is 1% Polysorbate 80 in water.[7]

Doses in preclinical studies have ranged from 1 to 25 mg/kg.[7]

Sample Collection: Blood samples are collected at multiple time points post-dosing via

appropriate methods (e.g., tail vein, retro-orbital sinus). Plasma is separated by

centrifugation and stored, often at -80°C, until analysis.[11] For tissue distribution studies,

animals are euthanized at selected time points, and tissues (e.g., brain, lung) are collected.

[8]

Bioanalysis: Plasma and tissue homogenate concentrations of Osimertinib and its

metabolites are quantified using a validated analytical method, typically liquid
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chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Human Pharmacokinetic Studies
Study Design: Clinical pharmacokinetic data for Osimertinib has been derived from various

Phase I, II, and III studies (e.g., AURA, FLAURA).[2][13] These are typically open-label

studies involving patients with advanced NSCLC.

Dosing: Patients receive oral doses of Osimertinib, with 80 mg once daily being the

recommended dose.[13][14]

Sample Collection: Blood samples are collected at pre-specified time points, both after a

single dose and at steady-state, to determine the full pharmacokinetic profile.[14]

Bioanalysis: Quantification of Osimertinib and its metabolites in human plasma is performed

using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) methods.[11][15]

Bioanalytical Method for Quantification of Osimertinib
A common method for the quantification of Osimertinib in plasma involves the following steps:

Sample Preparation: Protein precipitation is a frequently used method for plasma sample

cleanup. This is often achieved by adding a solvent like methanol to the plasma sample,

which also contains an internal standard (e.g., pazopanib or sorafenib).[11][12] The sample

is then vortexed and centrifuged to pellet the precipitated proteins.

Chromatographic Separation: The supernatant is injected into an HPLC or UPLC system.

Separation is achieved on a reverse-phase column (e.g., a C18 column).[11][12] A gradient

elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in

water with formic acid) and an organic component (e.g., ammonium acetate in methanol with

formic acid) is used to separate Osimertinib and the internal standard from endogenous

plasma components.[11][15]

Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole

mass spectrometer equipped with an electrospray ionization (ESI) source.[11] The analytes
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are detected and quantified using multiple reaction monitoring (MRM) mode, which provides

high selectivity and sensitivity.

Validation: The method is fully validated according to regulatory guidelines (e.g., FDA and

EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery,

matrix effect, and stability.[16]

Mechanism of Action and Signaling Pathways
Osimertinib exerts its antitumor effect by irreversibly inhibiting the kinase activity of mutant

EGFR.[17] This blockade prevents the downstream signaling cascades that drive tumor cell

proliferation and survival.[1][17]

EGFR Signaling Pathway Inhibition by Osimertinib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pharmacokinetics of Orally Active Antitumor Agent: A
Technical Overview of Osimertinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581241#pharmacokinetics-of-orally-active-
antitumor-agent-80]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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